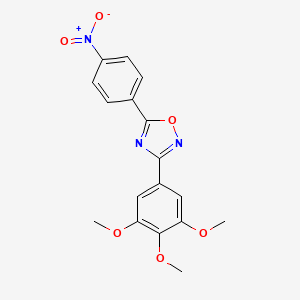![molecular formula C10H12BrClO2 B4965901 1-[2-(2-bromoethoxy)ethoxy]-3-chlorobenzene](/img/structure/B4965901.png)
1-[2-(2-bromoethoxy)ethoxy]-3-chlorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(2-bromoethoxy)ethoxy]-3-chlorobenzene, also known as BCEE, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. BCEE is a member of the family of halogenated benzene derivatives, which have been shown to possess a wide range of biological activities. In
Mechanism of Action
The exact mechanism of action of 1-[2-(2-bromoethoxy)ethoxy]-3-chlorobenzene is not fully understood. However, it is believed to interact with metal ions and enzymes in a manner that disrupts their normal function. 1-[2-(2-bromoethoxy)ethoxy]-3-chlorobenzene has been shown to bind to copper ions, leading to the formation of a fluorescent complex. It has also been suggested that 1-[2-(2-bromoethoxy)ethoxy]-3-chlorobenzene may inhibit acetylcholinesterase by binding to the enzyme's active site.
Biochemical and Physiological Effects:
1-[2-(2-bromoethoxy)ethoxy]-3-chlorobenzene has been shown to possess antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. It has also been shown to inhibit the growth of cancer cells in vitro. However, the exact biochemical and physiological effects of 1-[2-(2-bromoethoxy)ethoxy]-3-chlorobenzene on living organisms are not well understood.
Advantages and Limitations for Lab Experiments
One advantage of using 1-[2-(2-bromoethoxy)ethoxy]-3-chlorobenzene in lab experiments is its ability to selectively bind to metal ions and enzymes, making it a useful tool for studying their function. Additionally, 1-[2-(2-bromoethoxy)ethoxy]-3-chlorobenzene's fluorescent properties make it a useful probe for detecting metal ions in complex biological systems. However, one limitation of using 1-[2-(2-bromoethoxy)ethoxy]-3-chlorobenzene is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on 1-[2-(2-bromoethoxy)ethoxy]-3-chlorobenzene. One potential area of study is the development of 1-[2-(2-bromoethoxy)ethoxy]-3-chlorobenzene-based fluorescent probes for the detection of metal ions in living organisms. Another area of research is the investigation of 1-[2-(2-bromoethoxy)ethoxy]-3-chlorobenzene's potential as an inhibitor of acetylcholinesterase, which may have implications for the treatment of neurodegenerative diseases. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 1-[2-(2-bromoethoxy)ethoxy]-3-chlorobenzene on living organisms.
Synthesis Methods
1-[2-(2-bromoethoxy)ethoxy]-3-chlorobenzene can be synthesized by reacting 1,3-dichlorobenzene with potassium carbonate in dimethylformamide, followed by the addition of 2-bromoethanol and sodium hydride. The resulting product is then reacted with potassium tert-butoxide in tert-butanol to obtain 1-[2-(2-bromoethoxy)ethoxy]-3-chlorobenzene.
Scientific Research Applications
1-[2-(2-bromoethoxy)ethoxy]-3-chlorobenzene has been studied for its potential use as a fluorescent probe for the detection of metal ions, such as copper and zinc. It has also been investigated as a potential inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, 1-[2-(2-bromoethoxy)ethoxy]-3-chlorobenzene has been shown to possess antimicrobial activity against various bacterial strains.
properties
IUPAC Name |
1-[2-(2-bromoethoxy)ethoxy]-3-chlorobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrClO2/c11-4-5-13-6-7-14-10-3-1-2-9(12)8-10/h1-3,8H,4-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BESPNVMMFMERES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OCCOCCBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(2-Bromoethoxy)ethoxy]-3-chlorobenzene | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(dimethylamino)methyl]-3-hydroxy-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B4965821.png)
![N-{2-[(3-methylbenzyl)thio]ethyl}-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B4965832.png)

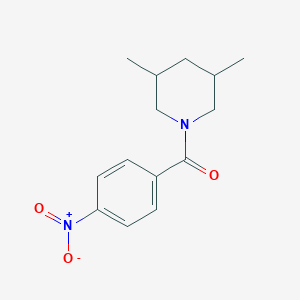
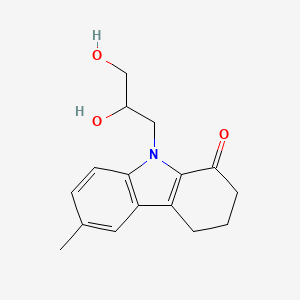
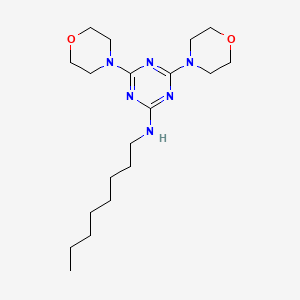
![6-chloro-N-{4-[(2-chlorobenzyl)oxy]phenyl}-2-methyl-4-quinolinamine hydrochloride](/img/structure/B4965863.png)

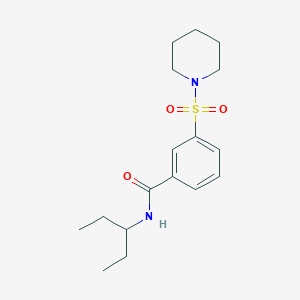
![N-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-2-fluorobenzamide](/img/structure/B4965875.png)
![N-[2-(benzylthio)ethyl]-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide](/img/structure/B4965880.png)
![2-[2-(1-azepanyl)-2-oxoethyl]-5,6-dichloro-1H-isoindole-1,3(2H)-dione](/img/structure/B4965914.png)
![(4-biphenylylmethyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine](/img/structure/B4965916.png)
